molecular formula C22H20ClN5O3 B2874349 4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900008-35-7

4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2874349
CAS No.: 900008-35-7
M. Wt: 437.88
InChI Key: BNXLVDPNFQJERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule with the molecular formula C 22 H 20 ClN 5 O 3 and a molecular weight of 437.88 g/mol . It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized as bioisosteres of purine nucleobases and are investigated as core structures in medicinal chemistry for developing novel kinase inhibitors . The primary research applications of this compound are in oncology and drug discovery. Pyrazolo[3,4-d]pyrimidine scaffolds are designed to function as ATP-competitive inhibitors, targeting the kinase domain of enzymes such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated oncogenic driver, and its overexpression is linked to various carcinomas, including those of the breast, colon, lung, and ovaries . This compound is of significant interest for exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of potential lead compounds. Its structure incorporates essential pharmacophoric features, including a flat heteroaromatic system (the pyrazolopyrimidine core) to occupy the adenine binding pocket and hydrophobic substituents to interact with adjacent hydrophobic regions of the target kinase . This product is available for research purposes. Sourcing information for this specific compound (CAS 900008-35-7) is available from specialized chemical suppliers, with various quantities and purities typically exceeding 90% . Important Notice: This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-butoxy-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-2-3-11-31-18-9-7-15(8-10-18)21(29)26-27-14-24-20-19(22(27)30)13-25-28(20)17-6-4-5-16(23)12-17/h4-10,12-14H,2-3,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLVDPNFQJERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS Number: 900008-35-7) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20ClN5O3
  • Molecular Weight : 437.9 g/mol
  • Structure : The compound features a butoxy group and a chlorophenyl moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific activities of this compound have been explored in various studies.

Antitumor Activity

Studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation. For instance, a study indicated that similar compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that derivatives with similar structures exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by improving lipophilicity and membrane permeability.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases.
  • Modulation of Signaling Pathways : They may interfere with signaling pathways like MAPK or PI3K/Akt that are crucial for cell survival and proliferation.

Case Studies

A selection of case studies highlights the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Pyrazolo[3,4-d]pyrimidine DerivativeAntitumorInhibited growth in HCT116 cells with IC50 = 6.2 μM
Benzamide AnalogAntimicrobialEffective against Staphylococcus aureus and E. coli
Novel Pyrazole CompoundAnti-inflammatoryReduced edema in animal models by 50%

Comparison with Similar Compounds

Key Observations :

  • The 3-chlorophenyl substituent is conserved across multiple analogs, suggesting its role in π-π stacking or hydrophobic interactions with target proteins .
  • Thioxo () and imino () modifications introduce distinct electronic profiles, which may influence redox activity or metal-binding capacity.

Physicochemical Properties

  • Molecular Weight : At ~488.92 Da, the target compound exceeds Lipinski’s rule of five threshold (500 Da), which may limit oral bioavailability compared to smaller analogs like (433.77 Da).
  • Polar Surface Area (PSA): The benzamide and pyrazolo-pyrimidinone moieties contribute to a moderate PSA (~100 Ų), suggesting balanced permeability and solubility.
  • LogP : The butoxy group likely increases logP (>3.5), contrasting with sulfonamide-containing analogs (e.g., , logP ~2.8) .

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